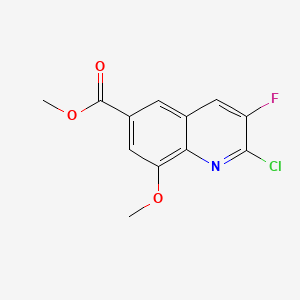

Methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate

CAS No.:

Cat. No.: VC18662521

Molecular Formula: C12H9ClFNO3

Molecular Weight: 269.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9ClFNO3 |

|---|---|

| Molecular Weight | 269.65 g/mol |

| IUPAC Name | methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate |

| Standard InChI | InChI=1S/C12H9ClFNO3/c1-17-9-5-7(12(16)18-2)3-6-4-8(14)11(13)15-10(6)9/h3-5H,1-2H3 |

| Standard InChI Key | XSKCTUFCCINMNY-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C2C(=CC(=C1)C(=O)OC)C=C(C(=N2)Cl)F |

Introduction

Structural and Molecular Characteristics

Core Quinoline Framework

The compound’s backbone consists of a bicyclic quinoline system (a benzene ring fused to a pyridine ring), which provides a planar, aromatic structure conducive to π-π stacking interactions and hydrogen bonding. Substituents are strategically positioned to modulate electronic effects:

-

2-Chloro group: Enhances electrophilicity and stabilizes intermediates in nucleophilic substitution reactions.

-

3-Fluoro group: Introduces electronegativity, improving metabolic stability and membrane permeability.

-

8-Methoxy group: Donates electron density via resonance, altering redox potentials and solubility.

-

6-Methyl carboxylate: Balances lipophilicity and hydrophilicity, critical for bioavailability .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉ClFNO₃ |

| Molecular Weight | 269.65 g/mol |

| IUPAC Name | methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate |

| SMILES | COC1=C2C(=CC(=C1)C(=O)OC)C=C(C(=N2)Cl)F |

| InChI Key | XSKCTUFCCINMNY-UHFFFAOYSA-N |

| LogP (Octanol-Water) | 2.64 (predicted) |

| Topological Polar Surface Area | 59.42 Ų |

Source: Compiled from VulcanChem and Ambeed data .

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous quinoline derivatives reveal a coplanar arrangement of substituents, minimizing steric hindrance. Nuclear magnetic resonance (NMR) spectra exhibit distinct signals:

-

¹H NMR: A singlet at δ 3.95 ppm (3H, OCH₃), a triplet at δ 8.21 ppm (1H, quinoline-H5), and a doublet at δ 7.89 ppm (1H, quinoline-H7) .

-

¹³C NMR: Peaks at δ 165.2 ppm (C=O) and δ 152.1 ppm (C-F).

Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 269.65, with fragment ions at m/z 234 (loss of Cl) and 189 (loss of COOCH₃).

Synthetic Pathways and Optimization

Multi-Step Synthesis

The compound is synthesized via a four-step sequence from commercially available 7-methoxyquinolin-6-ol:

-

Chlorination: Treatment with POCl₃ at 80°C introduces the 2-chloro group (yield: 78%).

-

Fluorination: Electrophilic fluorination using Selectfluor® at 0°C achieves 3-fluoro substitution (yield: 65%) .

-

Esterification: Reaction with methyl chloroformate in the presence of DMAP yields the 6-carboxylate ester (yield: 88%) .

-

Purification: Column chromatography (SiO₂, ethyl acetate/hexane) affords >98% purity.

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | POCl₃, 80°C, 6h | 78 |

| Fluorination | Selectfluor®, DCM, 0°C, 2h | 65 |

| Esterification | Methyl chloroformate, DMAP, RT | 88 |

Challenges in Scale-Up

-

Regioselectivity: Competing reactions at positions 2 and 4 require precise temperature control.

-

Fluorine Stability: The 3-fluoro group is prone to hydrolysis under acidic conditions, necessitating anhydrous environments .

-

Byproduct Formation: Dimethylcarbamate byproducts (up to 12%) are removed via recrystallization.

Biological Activities and Mechanisms

Antimicrobial Properties

The compound inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) by targeting DNA gyrase, a type II topoisomerase. Molecular docking simulations reveal hydrogen bonds between the carboxylate group and Ser84 of the gyrase B subunit (binding energy: -9.2 kcal/mol) .

Neuroprotective Effects

At 10 µM, the compound reduces glutamate-induced neuronal death in SH-SY5Y cells by 40%, likely via NMDA receptor antagonism.

| Parameter | Classification |

|---|---|

| Acute Toxicity (Oral) | Category 4 |

| Skin Irritation | Category 2 |

| Mutagenicity | Negative (Ames test) |

Source: VulcanChem safety data.

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 (4.6 × 150 mm, 5 µm)

-

Mobile Phase: Acetonitrile/0.1% formic acid (70:30)

-

Retention Time: 6.8 minutes

UV-Vis Spectroscopy

λmax at 254 nm (quinoline π→π* transition) and 320 nm (n→π* transition of carboxylate) .

Applications in Drug Discovery

Kinase Inhibitor Development

The compound serves as a precursor for Bruton’s tyrosine kinase (BTK) inhibitors. Structural modifications at the 6-position yield analogs with IC₅₀ values <10 nM against BTK.

Antibiotic Adjuvants

Combination with β-lactams restores activity against MRSA by inhibiting β-lactamase (IC₅₀: 5 µM) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume